Dibenzofuran, 4-bromo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, 4-bromo-1-phenyl- is an organic compound with the chemical formula C18H11BrO. It is a derivative of dibenzofuran, where a bromine atom and a phenyl group are substituted at the 4th and 1st positions, respectively. This compound is a white to pale yellow solid, soluble in common organic solvents but has low solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 4-bromo-1-phenyl- can be achieved through various organic synthesis methodsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of dibenzofuran, 4-bromo-1-phenyl- often involves large-scale bromination and subsequent phenylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzofuran, 4-bromo-1-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the compound makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and catalysts (e.g., iron, aluminum chloride).
Nucleophilic Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated, nitrated, and aminated compounds .
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, 4-bromo-1-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of dibenzofuran, 4-bromo-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the bromine and phenyl substitutions.
4-Bromo-dibenzofuran: A derivative with only the bromine substitution.
1-Phenyl-dibenzofuran: A derivative with only the phenyl substitution.
Uniqueness
The combination of these substituents allows for a broader range of chemical reactions and biological activities compared to its simpler derivatives .
Eigenschaften
Molekularformel |
C18H11BrO |
---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
4-bromo-1-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)17-14-8-4-5-9-16(14)20-18(15)17/h1-11H |
InChI-Schlüssel |
LHHFAYODMBLEPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.